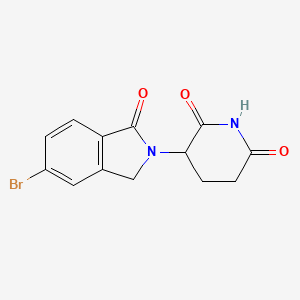![molecular formula C12H21NO3 B6230896 tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2155867-30-2](/img/no-structure.png)
tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate: is a spirocyclic compound with a unique structure that includes a spiro junction between a six-membered ring and a four-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting various biological pathways.
Industry: The compound is also investigated for its applications in materials science, including the development of new polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
- tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness: tert-Butyl 6-hydroxy-4-azaspiro[25]octane-4-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate involves the reaction of tert-butyl 4-azaspiro[2.5]octane-4-carboxylate with sodium hydroxide and hydrogen peroxide to form tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate.", "Starting Materials": [ "tert-butyl 4-azaspiro[2.5]octane-4-carboxylate", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Add tert-butyl 4-azaspiro[2.5]octane-4-carboxylate to a reaction flask", "Add sodium hydroxide to the reaction flask and stir for 30 minutes", "Add hydrogen peroxide to the reaction flask and stir for an additional 30 minutes", "Filter the reaction mixture and wash with water", "Dry the product under vacuum to obtain tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate" ] } | |
Número CAS |
2155867-30-2 |
Fórmula molecular |
C12H21NO3 |
Peso molecular |
227.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



